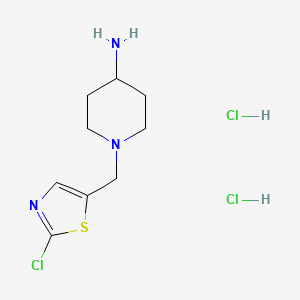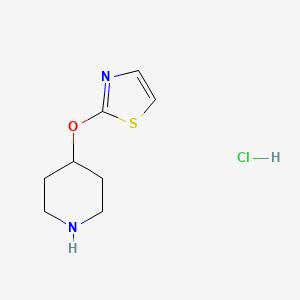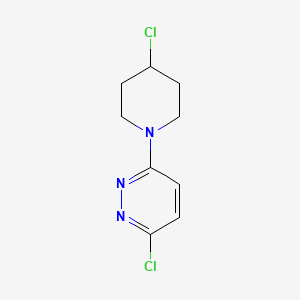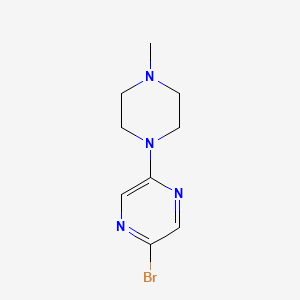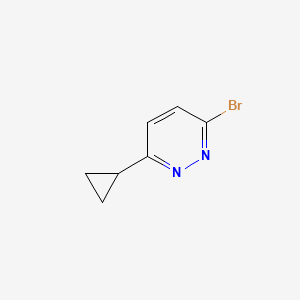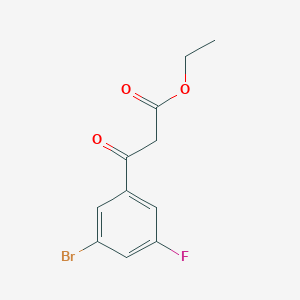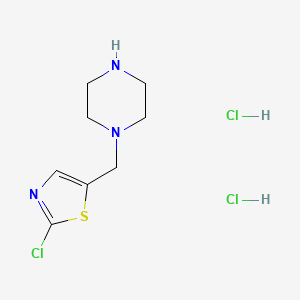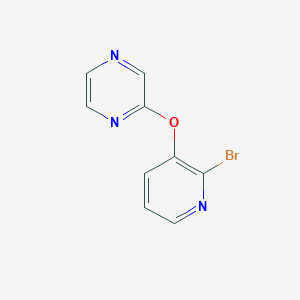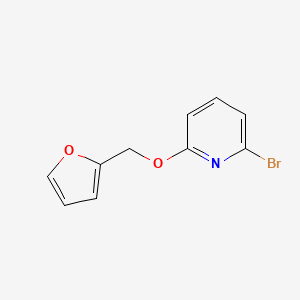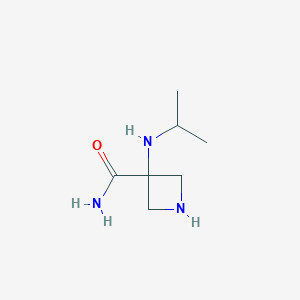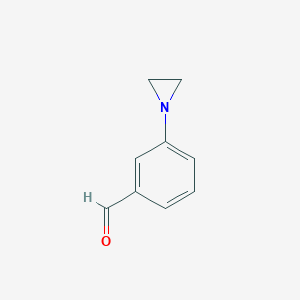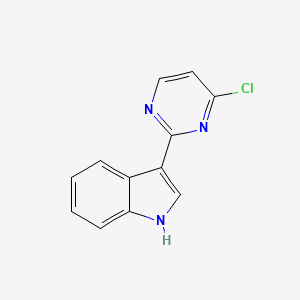
3-(4-chloropyrimidin-2-yl)-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(4-chloropyrimidin-2-yl)-1H-indole, such as rilpivirine, involves several steps . The process includes the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and finally, the synthesis of rilpivirine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an indole ring via a carbon atom . The pyrimidine ring carries a chlorine atom at the 4th position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to this compound have been optimized to improve yield and reduce reaction time . For instance, the reaction time for the last step in the synthesis of rilpivirine was reduced from 69 hours to 90 minutes .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 229.66 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Indole derivatives are crucial in medicinal chemistry due to their presence in natural products and pharmaceutical compounds. The synthesis of such compounds, including those related to "3-(4-chloropyrimidin-2-yl)-1H-indole," often involves complex reactions that aim to introduce functional groups or modify the indole core for specific biological activities. For instance, studies have reported the synthesis of indole derivatives through various methods, including palladium-catalyzed reactions, which are instrumental in constructing complex molecules efficiently and with high specificity (Cacchi & Fabrizi, 2005).
Biological Activities
Indole compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This versatility makes them valuable scaffolds in drug discovery and development. For example, novel indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, showing promising results that underline the potential of these compounds in therapeutic applications (Sayed et al., 2018; Salman et al., 2015).
Medicinal Chemistry Applications
Indole derivatives, including those akin to "this compound," have found applications in medicinal chemistry, particularly as kinase inhibitors, antioxidants, and agents targeting specific receptors. The design, synthesis, and biological evaluation of such compounds are critical steps in the development of new therapeutic agents. For instance, derivatives of 7-chloro-9H-pyrimido[4,5-b]indole have been investigated for their potential as glycogen synthase kinase-3β inhibitors, a target relevant for the treatment of neurodegenerative diseases like Alzheimer's (Andreev et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-chloropyrimidin-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-5-6-14-12(16-11)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRRSISOOWZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671828 | |
| Record name | 3-(4-Chloropyrimidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-35-4 | |
| Record name | 3-(4-Chloropyrimidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


